3,4-dichloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide
Overview
Description
3,4-dichloro-N-(1-ethyl-1-methylprop-2-yn-1-yl)benzamide, commonly known as DCMYB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. DCMYB belongs to the class of benzamide derivatives and has been studied extensively for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of DCMYB is not fully understood. However, studies have shown that it acts by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. DCMYB has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DCMYB has been found to have various biochemical and physiological effects on cells. It has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell proliferation and inflammation. DCMYB has also been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
The advantages of using DCMYB in lab experiments include its potent anticancer and anti-inflammatory properties, high yield and purity of synthesis, and its ability to induce cell death in cancer cells. However, the limitations of using DCMYB include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
For the research on DCMYB include the identification of its mechanism of action, optimization of its synthesis, and the development of more potent derivatives. Further studies are needed to determine the potential side effects of DCMYB and its efficacy in clinical trials. The use of DCMYB in combination with other drugs for the treatment of cancer and inflammatory diseases should also be explored.
Scientific Research Applications
DCMYB has been extensively studied for its potential therapeutic properties in various diseases. Studies have shown that DCMYB has potent anticancer properties and can induce cell death in cancer cells. It has been found to be effective against various types of cancers, including breast, lung, and prostate cancer. DCMYB has also been studied for its anti-inflammatory properties and has shown promising results in the treatment of inflammatory diseases such as arthritis.
properties
IUPAC Name |
3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2NO/c1-4-13(3,5-2)16-12(17)9-6-7-10(14)11(15)8-9/h1,6-8H,5H2,2-3H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKYZYLKOSJCER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)NC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.